2-Ethyl-2-methyloxolane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-methyloxolane-3-carbaldehyde is an organic compound with the molecular formula C8H14O2 It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyloxolane-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-oxolane with ethylmagnesium bromide, followed by oxidation with an appropriate oxidizing agent such as pyridinium chlorochromate (PCC). The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon are used to facilitate the reaction, and continuous flow reactors are employed to maintain optimal reaction conditions. This method ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methyloxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxolane ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Ethyl-2-methyloxolane-3-carboxylic acid.
Reduction: 2-Ethyl-2-methyloxolane-3-methanol.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-2-methyloxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in multicomponent reactions.
Biology: The compound is studied for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methyloxolane-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug development.
Comparison with Similar Compounds
Similar Compounds
2-Methyloxolane: A similar compound with one less ethyl group, used as a solvent and in organic synthesis.
2-Methyltetrahydrofuran: Another related compound, known for its use as a green solvent in chemical reactions.
Uniqueness
2-Ethyl-2-methyloxolane-3-carbaldehyde is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of an oxolane ring with an aldehyde group makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
CAS No. |
75370-68-2 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-ethyl-2-methyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-3-8(2)7(6-9)4-5-10-8/h6-7H,3-5H2,1-2H3 |
InChI Key |
RVZPJOQQCNTIER-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(CCO1)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.